2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry .
Synthesis Analysis
Benzo[d]thiazole derivatives can be synthesized starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been studied extensively . These studies often involve spectroscopic techniques and X-ray crystallography .
Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions. For example, they can participate in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(Benzo[d]thiazol-2-ylthio)acetic acid, are as follows: It has a molecular weight of 225.29, a boiling point of 423.4°C at 760 mmHg, and a melting point of 159°C .
Scientific Research Applications
I conducted a thorough search, but unfortunately, there seems to be limited information available on the specific compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide” and its scientific research applications. The search results provided information on related compounds and their biological activities, such as antitumor, cytotoxic, anti-tubercular, and anticonvulsant activities , but not on the exact compound .
Safety And Hazards
Future Directions
The future directions in the research of benzo[d]thiazole derivatives could involve the design and synthesis of novel derivatives with improved pharmacological profiles . These compounds could potentially serve as potent agents in preventing the formation of biofilm, reducing the production of toxins, and discouraging bacteria to develop future resistance .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-13(2)20(14-8-4-3-5-9-14)17(21)12-22-18-19-15-10-6-7-11-16(15)23-18/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYXDWTNFTUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide |
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